6-Chloro-4-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one
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Overview
Description
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group at the 6th position, a morpholino group at the 4th position, and a phenyl group at the 2nd position of the pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the reaction of hydrazine with a suitable diketone or ketoester.
Morpholino Substitution: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and a suitable leaving group.
Phenyl Substitution: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods for 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding pyridazinone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: Used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-2-phenylpyridazin-3(2H)-one: Lacks the chloro group at the 6th position.
6-Chloro-2-phenylpyridazin-3(2H)-one: Lacks the morpholino group at the 4th position.
6-Chloro-4-morpholino-3(2H)-pyridazinone: Lacks the phenyl group at the 2nd position.
Uniqueness
6-Chloro-4-morpholino-2-phenylpyridazin-3(2H)-one is unique due to the combination of the chloro, morpholino, and phenyl groups, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
Properties
CAS No. |
87964-49-6 |
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Molecular Formula |
C14H14ClN3O2 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
6-chloro-4-morpholin-4-yl-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C14H14ClN3O2/c15-13-10-12(17-6-8-20-9-7-17)14(19)18(16-13)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
InChI Key |
ACCIWFNRVPUAMG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NN(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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